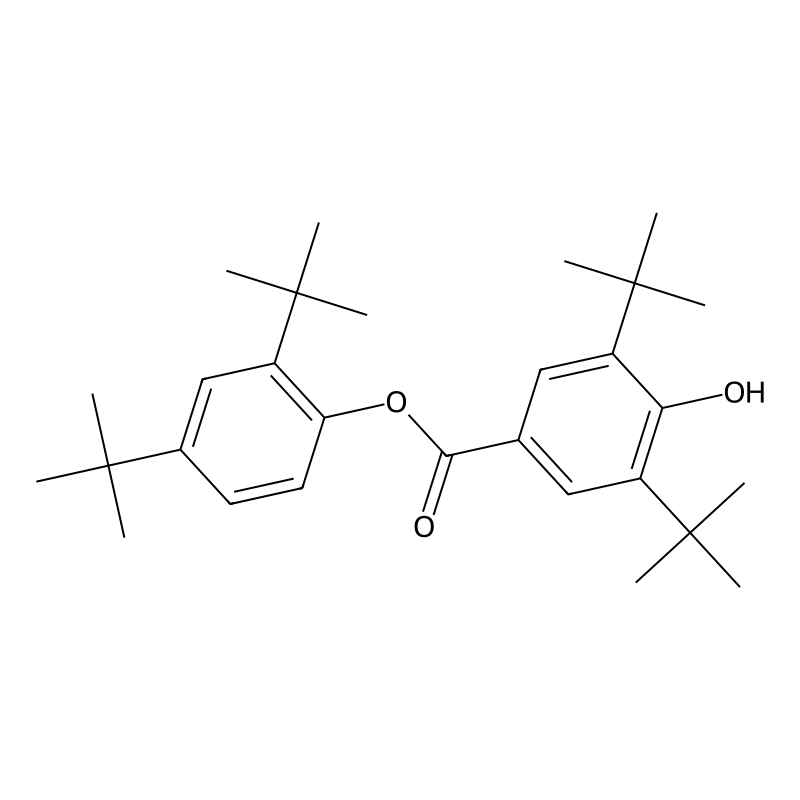

2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Stabilizing Pigmented Polymers

Field: Polymer Chemistry

Application: It is particularly useful for stabilizing pigmented polymers, especially where the pigment itself promotes polymer degradation.

Method: The compound is added to the polymer during the manufacturing process to enhance its stability.

Results: The addition of this compound helps in maintaining the color and structural integrity of the polymer.

Chain Extender and Processing Stabilizer

Field: Polymer Science

Results: The use of this compound results in more stable polymeric materials.

Antioxidative Activity

Field: Biochemistry

Application: 2,4-Di-tert-butylphenol, a related compound, is isolated from the dried body of Scolopendra and possess antioxidative activity.

Method: The compound is extracted from Scolopendra and tested for its antioxidative properties.

Results: The compound has been found to exhibit antioxidative activity.

UV Stabilizer

Application: This compound is used as a UV stabilizer in polymers.

Antioxidant

Field: Organic Chemistry

Application: 2,4-Di-tert-butylphenol, a related compound, is known to possess antioxidative activity.

Method: The compound can be synthesized in the lab and tested for its antioxidative properties.

Building Block in Organic Synthesis

Organic Building Blocks

Application: This compound is used as an organic building block.

UV Absorber

Field: Material Science

Application: This compound is used as a UV absorber in various materials.

2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate is an organic compound characterized by its complex structure and significant utility in various applications. It is a phenolic compound with the molecular formula and a molecular weight of approximately 438.64 g/mol . The compound features two tert-butyl groups attached to the phenyl ring, which enhances its stability and lipophilicity. This structure contributes to its effectiveness as an antioxidant and stabilizer in various formulations, particularly in plastics and coatings.

- Esterification: Reacting with acids to form esters, which can modify its properties for specific applications.

- Oxidation: The hydroxyl group can be oxidized to form quinones, altering its reactivity and biological activity.

- Substitution Reactions: The tert-butyl groups can participate in electrophilic aromatic substitution, allowing for further functionalization of the molecule.

These reactions are essential for tailoring the compound's properties for specific industrial applications.

2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate exhibits notable biological activities, primarily due to its antioxidant properties. It acts as a free radical scavenger, protecting cells from oxidative stress. This characteristic makes it valuable in pharmaceutical formulations aimed at preventing oxidative damage in biological systems. Additionally, the compound has shown potential anti-inflammatory effects, which could contribute to its use in therapeutic applications .

The synthesis of 2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate typically involves the following methods:

- Direct Esterification: Reacting 3,5-di-tert-butyl-4-hydroxybenzoic acid with 2,4-di-tert-butylphenol in the presence of a dehydrating agent such as sulfuric acid or p-toluenesulfonic acid.

- Transesterification: Using an alcohol to replace the ester group in a related ester compound.

- Nucleophilic Substitution: Employing nucleophiles to introduce tert-butyl groups onto aromatic rings through electrophilic substitution reactions.

These methods allow for efficient production of the compound while maintaining high purity levels.

The primary applications of 2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate include:

- Antioxidant Additive: Used in plastics and rubber products to prevent degradation caused by heat and light exposure.

- Stabilizer: In coatings and adhesives to enhance durability and performance.

- Food Industry: As an indirect food additive in certain food packaging materials due to its protective properties against oxidation .

Interaction studies of 2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate focus on its compatibility with other compounds in formulations. It has been shown to synergistically enhance the stability of various polymers when used alongside other antioxidants. Furthermore, studies indicate that it may interact with biological macromolecules such as proteins and lipids, potentially influencing their stability and functionality under oxidative stress conditions .

Several compounds share structural similarities or functional properties with 2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Butylated Hydroxy Toluene (BHT) | Contains two tert-butyl groups | Commonly used as a food preservative |

| Butylated Hydroxy Anisole (BHA) | Contains an anisole moiety | Widely used as an antioxidant in food products |

| Tocopherol (Vitamin E) | Contains a chromanol ring | Natural antioxidant found in vegetable oils |

| 3,5-Di-tert-butyl-4-hydroxybenzoic acid | Lacks the di-tert-butylphenol moiety | Focused on antioxidant properties without esterification |

The uniqueness of 2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate lies in its dual functionality as both a phenolic antioxidant and a stabilizer due to its specific structural features that enhance its performance in industrial applications compared to other similar compounds.

2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate is an organic compound with significant applications in various industrial sectors [1] [2]. The molecular composition of this compound is characterized by a complex arrangement of carbon, hydrogen, and oxygen atoms, forming a distinctive structural framework [1].

The compound possesses the molecular formula C₂₉H₄₂O₃, with a molecular weight of 438.65 g/mol [2] [4]. This substantial molecular weight reflects the presence of multiple tert-butyl groups attached to the core aromatic rings [1]. The compound is identified in chemical databases by its unique Chemical Abstracts Service (CAS) number: 4221-80-1 [2] [3].

The structural formula of 2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate reveals an ester linkage connecting two substituted aromatic rings [1]. The first aromatic ring contains two tert-butyl groups at positions 2 and 4, while the second aromatic ring features two tert-butyl groups at positions 3 and 5, along with a hydroxyl group at position 4 [1] [7]. This arrangement creates a molecule with significant steric bulk and specific chemical properties [10].

The compound can be represented by several chemical identifiers that facilitate its recognition in scientific literature and databases. Its International Union of Pure and Applied Chemistry (IUPAC) name is (2,4-ditert-butylphenyl) 3,5-ditert-butyl-4-hydroxybenzoate [1] [2]. For computational chemistry applications, the compound is represented by its Simplified Molecular Input Line Entry System (SMILES) notation: CC(C)(C)c1ccc(OC(=O)c2cc(c(O)c(c2)C(C)(C)C)C(C)(C)C)c(c1)C(C)(C)C [7].

Additionally, the International Chemical Identifier (InChI) provides a standardized method to encode the chemical structure: InChI=1S/C29H42O3/c1-26(2,3)19-13-14-23(20(17-19)27(4,5)6)32-25(31)18-15-21(28(7,8)9)24(30)22(16-18)29(10,11)12/h13-17,30H,1-12H3 [1] . The corresponding InChI Key, KJYSXRBJOSZLEL-UHFFFAOYSA-N, serves as a condensed reference for database searches [7].

Stereochemistry and Conformational Analysis

The stereochemistry of 2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate is relatively straightforward as the molecule does not contain any stereogenic centers that would give rise to optical isomerism [1] [7]. The absence of chiral centers means that the compound does not exhibit enantiomerism or diastereomerism [10].

However, the conformational analysis of this compound reveals interesting structural features due to the presence of multiple bulky tert-butyl groups [1]. These groups create significant steric hindrance that influences the preferred conformations of the molecule in three-dimensional space [7]. The rotation around the ester bond connecting the two aromatic rings is particularly affected by these steric constraints [1] [10].

The preferred conformation of 2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate likely involves a non-planar arrangement of the two aromatic rings [1]. This non-planarity arises from the steric repulsion between the bulky tert-butyl groups, which forces the rings to adopt a twisted conformation relative to each other [7]. The degree of twisting is influenced by the balance between steric repulsion and the electronic preference for conjugation between the aromatic systems [1] [10].

The tert-butyl groups themselves adopt tetrahedral geometries around their central carbon atoms, with the methyl groups arranged to minimize steric interactions [1]. These bulky substituents not only affect the overall molecular conformation but also provide protection to the functional groups within the molecule, particularly the hydroxyl group and the ester linkage [7] [10].

The hydroxyl group at position 4 of the benzoate ring can form intramolecular hydrogen bonds with the carbonyl oxygen of the ester group, potentially stabilizing certain conformations [1]. This intramolecular hydrogen bonding may contribute to the overall stability of the molecule and influence its reactivity patterns [10].

Physical Properties

Melting Point and Thermal Characterization (195-197°C)

The melting point of 2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate has been experimentally determined to be in the range of 195-197°C [2] . This relatively high melting point indicates strong intermolecular forces within the crystalline structure of the compound [2]. The narrow melting range suggests a high degree of purity and crystallinity in properly prepared samples .

Thermal characterization studies of this compound reveal its stability at elevated temperatures, which is attributed to the presence of multiple tert-butyl groups that provide steric protection against thermal degradation [2]. The compound undergoes phase transition from solid to liquid without decomposition within the specified temperature range, indicating good thermal stability [2].

The high melting point of this compound is consistent with its molecular structure, which features extensive van der Waals interactions between the bulky tert-butyl groups of adjacent molecules in the crystal lattice [2]. These interactions, combined with potential hydrogen bonding involving the hydroxyl group, contribute to the thermal stability of the crystalline state .

Density Parameters (1.001±0.06 g/cm³)

The density of 2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate has been predicted to be 1.001±0.06 g/cm³ [2] . This value is close to that of water, indicating that the compound has a balanced distribution of mass within its molecular volume [2]. The relatively low density, despite the high molecular weight, suggests that the bulky tert-butyl groups create significant void spaces in the molecular packing .

The density parameter provides important information for industrial applications, particularly in formulation processes where the compound might be incorporated into various matrices [2]. The uncertainty in the density value (±0.06 g/cm³) reflects the limitations of the prediction methods used and suggests that experimental verification would be valuable for precise applications [2].

It is worth noting that the density of this compound may vary slightly with temperature due to thermal expansion effects [2]. The reported value is typically referenced to standard conditions (usually 20°C or 25°C), and appropriate corrections should be applied when working at significantly different temperatures .

Boiling Point Determination (521.3±50.0°C)

The boiling point of 2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate has been predicted to be 521.3±50.0°C at standard atmospheric pressure [2] . This extremely high boiling point is consistent with the compound's high molecular weight and the presence of strong intermolecular forces [2].

The substantial uncertainty in the boiling point prediction (±50.0°C) reflects the challenges in accurately estimating this parameter for high-molecular-weight compounds with complex structures . Experimental determination of the boiling point is challenging due to the risk of thermal decomposition before the boiling point is reached [2].

The high boiling point indicates that the compound exists as a solid at room temperature and would require substantial heating to convert to the vapor phase . This property is relevant for processing considerations, as it suggests that the compound has very low volatility under normal conditions [2] .

Solubility Profile and Partition Behavior

The solubility profile of 2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate is characterized by poor water solubility, which is estimated to be less than 0.5 mg/L [15]. This extremely low aqueous solubility is attributed to the highly hydrophobic nature of the molecule, which contains multiple tert-butyl groups and aromatic rings [1] [15].

The compound exhibits significantly better solubility in organic solvents, particularly non-polar and moderately polar solvents such as hexane, toluene, and chloroform [8]. This solubility behavior is consistent with the "like dissolves like" principle, as the predominantly hydrophobic structure of the molecule favors interaction with non-polar solvent molecules [1] [8].

The partition behavior of 2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate in biphasic systems is dominated by its hydrophobic character [15]. In an octanol-water system, the compound would predominantly partition into the octanol phase, reflecting its lipophilic nature [1]. Although specific partition coefficient (log P) values are not widely reported in the literature, the structural features of the compound suggest a high log P value, indicating strong preference for lipid phases over aqueous environments [15] [1].

The vapor pressure of 2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate is reported to be 0 Pa at 25°C, indicating negligible volatility under ambient conditions [2] [14]. This extremely low vapor pressure is consistent with the compound's high molecular weight and strong intermolecular forces [2].

The solubility and partition characteristics of this compound have important implications for its environmental behavior and potential applications [15]. The low water solubility suggests limited mobility in aqueous environmental compartments, while the high lipophilicity indicates potential for bioaccumulation in lipid-rich tissues [1] [15].

Acid-Base Properties and pKa Determination (8.70±0.40)

The acid-base properties of 2,4-Di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate are primarily determined by the hydroxyl group at position 4 of the benzoate ring [2] . This phenolic hydroxyl group can act as a weak acid, donating a proton under appropriate conditions [1].

The acidity of this hydroxyl group is quantified by its pKa value, which has been predicted to be 8.70±0.40 [2] . This value indicates that the compound is a very weak acid, significantly less acidic than carboxylic acids but more acidic than alcohols [2]. The relatively high pKa value suggests that the compound remains predominantly in its non-ionized form at physiological pH (approximately 7.4) .

The acidity of the phenolic hydroxyl group is influenced by several structural factors [1]. The presence of electron-donating tert-butyl groups at positions 3 and 5 of the benzoate ring tends to decrease the acidity by destabilizing the phenolate anion formed upon deprotonation [2]. However, this effect is partially counterbalanced by the electron-withdrawing nature of the ester group, which can stabilize the negative charge through resonance effects [1] .

The acid-base behavior of this compound has implications for its chemical reactivity and interactions with other molecules [2]. In strongly basic environments (pH > 10), a significant proportion of the molecules may exist in the deprotonated form, which would exhibit different solubility and reactivity patterns compared to the neutral form . Conversely, in acidic environments, the compound remains fully protonated and maintains its original physicochemical properties [2] [1].

Physical Description

XLogP3

UNII

Other CAS

Wikipedia

General Manufacturing Information

Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2,4-bis(1,1-dimethylethyl)phenyl ester: ACTIVE